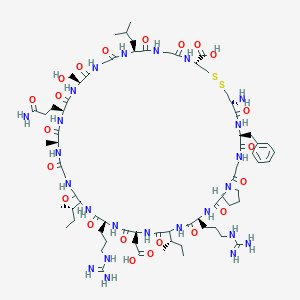
Atrial natriuretic factor (7-23), proline(10)-
Description
10-Pro-atrial natriuretic factor (7-23) is a peptide fragment derived from the larger atrial natriuretic peptide. Atrial natriuretic peptide is a cardiac hormone involved in the regulation of blood pressure, blood volume, and sodium balance. This peptide fragment, specifically, has been studied for its potential physiological and pharmacological effects.
Properties
CAS No. |
114284-25-2 |
|---|---|
Molecular Formula |
C73H118N24O22S2 |
Molecular Weight |
1748 g/mol |
IUPAC Name |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
InChI Key |
YAHXKFVQBCWUAN-SPMZDROESA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
sequence |
CFGPRIDRIGAQSGLGC |
Synonyms |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Pro-atrial natriuretic factor (7-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for 10-Pro-atrial natriuretic factor (7-23) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
10-Pro-atrial natriuretic factor (7-23) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized, reduced, or substituted peptide analogs, each with potentially different biological activities.
Scientific Research Applications
10-Pro-atrial natriuretic factor (7-23) has been studied extensively in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and physiological regulation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 10-Pro-atrial natriuretic factor (7-23) involves binding to specific receptors, such as the guanylyl cyclase receptor. This binding activates the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Atrial natriuretic peptide (ANP): The parent molecule from which 10-Pro-atrial natriuretic factor (7-23) is derived.
Brain natriuretic peptide (BNP): Another member of the natriuretic peptide family with similar physiological effects.
C-type natriuretic peptide (CNP): A related peptide with distinct but overlapping functions.
Uniqueness
10-Pro-atrial natriuretic factor (7-23) is unique in its specific amino acid sequence and the resulting biological activity. Its shorter length compared to the full-length atrial natriuretic peptide allows for more targeted studies and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


